molecular formula C7H9ClN2O4 B068717 (S)-Methyl 1-(2-chloroacetyl)-2-oxoimidazolidine-4-carboxylate CAS No. 177553-35-4

(S)-Methyl 1-(2-chloroacetyl)-2-oxoimidazolidine-4-carboxylate

Katalognummer: B068717
CAS-Nummer: 177553-35-4
Molekulargewicht: 220.61 g/mol
InChI-Schlüssel: IWFLJOUTFMQRAP-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Imidazolidinecarboxylic acid, 1-(chloroacetyl)-2-oxo-, methyl ester, (S)-(9CI) is a complex organic compound that belongs to the class of imidazolidines. Imidazolidines are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a chloroacetyl group and a methyl ester functional group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazolidinecarboxylic acid, 1-(chloroacetyl)-2-oxo-, methyl ester, (S)-(9CI) typically involves the condensation of 1,2-diamines with aldehydes or ketones. One common method is the reaction of a 1,2-diaminoalkane with an aldehyde or carboxylic acid at high temperatures, often in the presence of a dehydrogenating catalyst such as platinum on alumina . The reaction conditions may vary depending on the specific starting materials and desired yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Imidazolidinecarboxylic acid, 1-(chloroacetyl)-2-oxo-, methyl ester, (S)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions include imidazolidinones, substituted imidazolidines, and other derivatives with varying functional groups, depending on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 4-Imidazolidinecarboxylic acid, 1-(chloroacetyl)-2-oxo-, methyl ester, (S)-(9CI) involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In the case of anticonvulsant activity, the compound may interact with voltage-gated sodium channels, reducing neuronal excitability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include imidazolidinones, imidazolines, and thiazolidines . These compounds share structural similarities with 4-Imidazolidinecarboxylic acid, 1-(chloroacetyl)-2-oxo-, methyl ester, (S)-(9CI) but differ in their functional groups and specific applications.

Uniqueness

The uniqueness of 4-Imidazolidinecarboxylic acid, 1-(chloroacetyl)-2-oxo-, methyl ester, (S)-(9CI) lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. Its chloroacetyl and methyl ester groups make it a versatile intermediate in various synthetic pathways and enhance its potential as a therapeutic agent.

Eigenschaften

CAS-Nummer

177553-35-4

Molekularformel

C7H9ClN2O4

Molekulargewicht

220.61 g/mol

IUPAC-Name

methyl (4S)-1-(2-chloroacetyl)-2-oxoimidazolidine-4-carboxylate

InChI

InChI=1S/C7H9ClN2O4/c1-14-6(12)4-3-10(5(11)2-8)7(13)9-4/h4H,2-3H2,1H3,(H,9,13)/t4-/m0/s1

InChI-Schlüssel

IWFLJOUTFMQRAP-BYPYZUCNSA-N

SMILES

COC(=O)C1CN(C(=O)N1)C(=O)CCl

Isomerische SMILES

COC(=O)[C@@H]1CN(C(=O)N1)C(=O)CCl

Kanonische SMILES

COC(=O)C1CN(C(=O)N1)C(=O)CCl

Synonyme

4-Imidazolidinecarboxylic acid, 1-(chloroacetyl)-2-oxo-, methyl ester, (S)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.